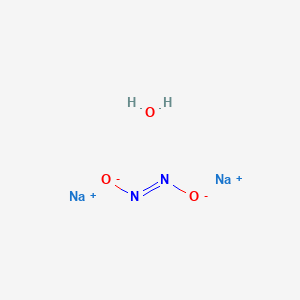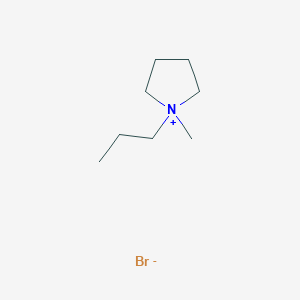
2,6-Difluoro-3-formylphenylboronic acid
Übersicht
Beschreibung
2,6-Difluoro-3-formylphenylboronic acid is a chemical compound with the empirical formula C7H5BF2O3 . It has a molecular weight of 185.92 .
Molecular Structure Analysis
The molecular structure of 2,6-Difluoro-3-formylphenylboronic acid consists of a phenyl ring with two fluorine atoms and a formyl group attached to it, along with a boronic acid group .Chemical Reactions Analysis
2,6-Difluorophenylboronic acid can be used as a substrate in the model reaction of Suzuki–Miyaura coupling with 4-chloro-3-methylanisole . It can also be used to prepare 4-bromo-2,3′,5′,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors .Physical And Chemical Properties Analysis
2,6-Difluoro-3-formylphenylboronic acid is a solid substance . It has a density of 1.4±0.1 g/cm3 . Its boiling point is 349.2±52.0 °C at 760 mmHg . The compound has a molar refractivity of 38.5±0.4 cm3 . It has 3 hydrogen bond acceptors and 2 hydrogen bond donors .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
2,6-Difluoro-3-formylphenylboronic acid is synthesized and characterized in various forms, highlighting its structural peculiarities and potential for forming complex molecular architectures. For instance, it undergoes tautomeric equilibrium, demonstrating an ability to form oxaborole rings, indicative of its versatility in synthesizing benzoxaboroles with secondary mono- and diamines. This compound exhibits an unusual structural pattern in crystals, forming intermolecular hydrogen bonds and showcasing its reactivity and solution behavior (Adamczyk-Woźniak et al., 2015).
Applications in Material Science
2,6-Difluoro-3-formylphenylboronic acid finds applications in material science, particularly in the development of covalent organic frameworks (COFs). Its derivates contribute to the synthesis of highly crystalline COFs with expanded porous graphitic layers. These materials demonstrate high thermal stability and permanent porosity, making them suitable for various applications, including filtration and catalysis (Côté et al., 2005).
Biochemical and Environmental Applications
On a biochemical level, modified derivatives of 2,6-Difluoro-3-formylphenylboronic acid, such as those attached to magnetic attapulgite, have been synthesized for the selective enrichment of cis-diol-containing biomolecules, demonstrating high capture capacity and selectivity. This application is particularly relevant for purifying nucleosides from complex biological samples, thereby facilitating the study of nucleic acid metabolism and related biochemical pathways (Cheng et al., 2015).
Chemical Reactivity and Catalysis
The compound's catalytic properties are explored through its role in condensation reactions, where it serves as a precursor for the synthesis of various boronic acids and boron-nitrogen heterocycles. These reactions are crucial for creating amidation between carboxylic acids and amines, showcasing the compound's utility in synthesizing peptides and other organic molecules (Wang et al., 2018).
Eigenschaften
IUPAC Name |
(2,6-difluoro-3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQAPMRINNTHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C=O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584652 | |
| Record name | (2,6-Difluoro-3-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3-formylphenylboronic acid | |
CAS RN |
849062-09-5 | |
| Record name | (2,6-Difluoro-3-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 849062-09-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]benzenesulfonamide](/img/structure/B1591643.png)


